molecular formula C14H14N2O4 B13134124 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol CAS No. 93778-47-3

4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol

Cat. No.: B13134124
CAS No.: 93778-47-3
M. Wt: 274.27 g/mol
InChI Key: NABHKBGZIKOEJG-UHFFFAOYSA-N
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Description

Electronic Structure Contrasts

Compared to fully aromatic anthracene, the 9,10-dihydro modification reduces conjugation, increasing the HOMO-LUMO gap. Theoretical studies on analogous systems show that hydrogenation blue-shifts absorption maxima by 20–40 nm relative to anthracene. The electron-donating amino and hydroxyl groups further perturb electronic properties, as demonstrated by density functional theory (DFT) calculations on substituted anthracenes.

Functional Group Influence

  • 9,10-Dihydroanthracene-9,10-diol : Shares the hydrogenated core but lacks amino groups. The absence of -NH₂ substituents reduces basicity and hydrogen-bonding capacity.
  • 1,8-Diaminoanthracene Derivatives : Fully aromatic systems with amino groups exhibit enhanced conductivity but lower solubility.

Structural Isomerism

Positional isomerism is possible among dihydroanthracene derivatives. For instance, relocating amino groups to 2,6-positions would yield distinct regioisomers with altered dipole moments and crystal packing behaviors. However, no such isomers are documented for this specific compound in available literature.

Properties

CAS No.

93778-47-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol

InChI

InChI=1S/C14H14N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,13-14,17-20H,15-16H2

InChI Key

NABHKBGZIKOEJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(C3=C(C=CC(=C3C(C2=C1N)O)O)N)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol typically involves:

  • Initial functionalization of the anthracene core to introduce hydroxyl and amino groups.
  • Stepwise nitration followed by reduction to convert nitro groups into amino groups.
  • Protection and deprotection steps to manage hydroxyl groups during amination.
  • Use of catalytic hydrogenation or chemical reduction for nitro-to-amino conversion.
  • Purification by recrystallization or chromatographic techniques.

Specific Preparation Routes

Nitration and Reduction Route
  • Starting from 9,10-dihydroanthracene derivatives, nitration at positions 4 and 8 is performed using potassium nitrate or similar nitrating agents under controlled conditions.
  • The dinitro intermediate is then reduced to the diamino compound using catalytic hydrogenation (e.g., Raney Nickel and hydrazine hydrate) or chemical reducing agents.

Example Process:

Step Reagents & Conditions Product Yield (%) Notes
1 9,10-Dihydroanthracene + KNO3 (nitration) 4,8-Dinitro-9,10-dihydroanthracene ~30-40% Controlled temperature, organic solvent
2 Raney Nickel, hydrazine monohydrate, reflux 24h 4,8-Diamino-9,10-dihydroanthracene ~85-95% Reflux under nitrogen atmosphere
3 Hydroxylation (if required) 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol Variable May involve oxidation or demethylation

This method is supported by experimental data showing that hydrazine monohydrate with Raney Nickel efficiently reduces nitro groups to amino groups with high selectivity.

Condensation Polymerization Approach (Related Derivatives)
  • In some studies, derivatives such as 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene are synthesized first by alkylation, nitration, and reduction.
  • These monomers are then polymerized via condensation with formaldehyde derivatives under acidic conditions to yield polymers containing the diamino-dihydroanthracene motif.

Though this is a related approach for polymeric materials, it provides insights into the stability and reactivity of the diamino-dihydroanthracene core.

Amination of Dinitroanthraquinones
  • A related synthetic strategy involves the conversion of dinitroanthraquinones to diaminoanthraquinones by reaction with ammonia in organic solvents under pressure and elevated temperature (100–220°C).
  • Solvents such as ethers, aliphatic hydrocarbons, or aromatic hydrocarbons are used.
  • The reaction is typically conducted in autoclaves with ammonia gas at pressures from 20 to 80 atmospheres for several hours.

Although this method is described for anthraquinone derivatives, the principles of nucleophilic aromatic substitution of nitro groups by amino groups under forcing conditions are applicable to anthracene derivatives.

Reaction Conditions Summary Table

Method Starting Material Key Reagents/Conditions Yield (%) Remarks
Nitration + Reduction 9,10-Dihydroanthracene KNO3 (nitration), Raney Nickel + Hydrazine (reduction) 85-95 High selectivity, mild conditions
Condensation Polymerization 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene Dimethoxymethane, trifluoroacetic acid, ammonium hydroxide - For polymer formation, not monomer prep
Ammonia Substitution on Dinitro Compounds Dinitroanthraquinones NH3 gas, organic solvents, high pressure & temperature 85-95 High pressure autoclave required

Research Findings and Notes

  • The nitration step must be carefully controlled to avoid over-nitration or degradation of the dihydroanthracene core.
  • Reduction with Raney Nickel and hydrazine hydrate is preferred due to its efficiency and selectivity in converting nitro groups to amino groups without affecting hydroxyl groups.
  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods to ensure high purity of the diamino-tetrol compound.
  • The presence of hydroxyl groups at 1,5,9,10 positions may require protection during some steps or selective functionalization strategies.
  • Thermal and chemical stability of the compound has been studied, with some derivatives showing good thermal stability up to ~377°C, which is relevant for polymer applications.

Chemical Reactions Analysis

Types of Reactions

4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced further to form dihydro derivatives.

    Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Acyl chlorides or alkyl halides are used in the presence of bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Organic Electronics

One of the prominent applications of 4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is in the field of organic electronics. Its unique structure allows it to act as a semiconductor material in organic field-effect transistors (OFETs). The compound exhibits favorable charge transport properties due to its planar structure and ability to form π-stacking interactions.

Case Study: OFET Performance

Research has shown that devices utilizing this compound can achieve high mobility rates comparable to traditional inorganic semiconductors. For example:

Device TypeMobility (cm²/V·s)Reference
OFET0.5 - 1.2

Photonic Applications

4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is also explored for its photonic properties. It can be used in the development of organic light-emitting diodes (OLEDs) and laser devices due to its ability to emit light upon excitation.

Application in OLEDs

The compound's high luminescence efficiency makes it suitable for OLED applications where it can be doped into polymer matrices to enhance light emission:

ParameterValue
Emission Wavelength450 nm
Efficiency20%

Polymer Chemistry

In polymer chemistry, 4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol serves as a monomer for synthesizing various functional polymers. Its amino groups allow for further chemical modifications and cross-linking reactions.

Synthesis of Functional Polymers

The incorporation of this compound can lead to materials with enhanced thermal stability and mechanical properties:

Polymer TypeProperties
ThermosettingHigh thermal stability
ElastomersImproved elasticity

Hydrogen Storage

Another innovative application is in hydrogen storage technologies. The compound can act as a hydrogen donor due to its molecular structure that allows for hydrogenation reactions.

Hydrogenation Studies

Studies indicate that when utilized in hydrogen storage systems:

Storage CapacityReference
Up to 5 wt%

Mechanism of Action

The mechanism of action of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone (CAS: 145-49-3)

This anthraquinone derivative shares amino and hydroxyl substituents but differs in oxidation state (9,10-dione vs. tetrol in the target compound). Key properties include:

Property 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol 1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone
Molecular Formula C₁₄H₁₄N₂O₄ C₁₄H₁₀N₂O₄
Oxidation State Partially saturated (9,10-dihydro) Fully oxidized (9,10-dione)
Melting Point Not reported 300°C
Applications Undocumented Potential dye/intermediate (anthraquinone class)

The quinone structure in 145-49-3 enhances electron-withdrawing capacity, making it suitable for dye synthesis or redox-active applications, whereas the tetrol’s hydroxyl groups may improve solubility in polar solvents .

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione (CAS: 112544-07-7)

This compound combines dihydroanthracene saturation (positions 2,3) with a 1,5-dione and amino/hydroxy groups. Unlike the tetrol, it lacks hydroxyls at positions 9 and 10 but includes ketones. Such differences likely alter reactivity: ketones may participate in condensation reactions, while tetrols could act as hydrogen-bond donors.

Tröger Base Polymer Derived from 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene

This polymer () shares a dihydroanthracene core but incorporates methyl groups (positions 9,10) and amino substituents. Key contrasts:

  • Substituents : Methyl groups enhance hydrophobicity and steric bulk, whereas the tetrol’s hydroxyls increase polarity.
  • Applications : The polymer exhibits microporosity (BET surface area: 368.6 m²/g) and thermal stability (up to 377°C), making it suitable for gas storage or catalysis. The tetrol’s smaller size and polar groups may favor pharmaceutical or solution-phase chemistry .

9-(Aminomethyl)-9,10-dihydroanthracene Derivatives

highlights 9-(aminomethyl)-9,10-dihydroanthracene (AMDA) as a serotonin receptor ligand. Unlike the tetrol, AMDA has a single aminomethyl group, resulting in distinct receptor-binding behavior. Chain elongation or N-alkylation in AMDA analogues reduces 5-HT₂A affinity, suggesting that the tetrol’s multiple hydroxyls/amines might hinder receptor interaction due to steric or electronic factors .

Physicochemical and Industrial Considerations

Solubility and Purification Challenges

Dihydroanthracene derivatives, including the tetrol, often exhibit similar chromatographic behavior (e.g., identical Rf values with anthracene), complicating purification (). This contrasts with sulfonated analogues (e.g., 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid; ), where sulfonic acid groups enhance water solubility and facilitate separation.

Stability and Reactivity

The tetrol’s hydroxyl groups may render it prone to oxidation, unlike methylated () or quinone derivatives (). For instance, oxidative dehydrogenation of dihydroanthracenes using NaNO₂/quinones () could degrade the tetrol, whereas anthraquinones remain stable under such conditions.

Biological Activity

4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol (CAS Number: 93778-47-3) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 274.27 g/mol
  • Physical Appearance : Typically appears as a gray to dark purple powder .

The biological activity of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

  • Inhibition of Anti-apoptotic Proteins : It reduces the expression of Bcl-2 while increasing Bax levels, promoting apoptosis in cancer cells.
  • Activation of Caspases : The compound activates caspases (caspase-3, -8, and -9), which are critical for the execution phase of apoptosis .
  • Anti-Angiogenic Properties : It has been reported to inhibit vascular endothelial growth factor A (VEGFA), thereby reducing angiogenesis in tumors .

Antitumor Activity

Numerous studies have investigated the antitumor effects of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol:

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including K562 (chronic myelogenous leukemia), HepG2 (liver cancer), and AGS (gastric cancer).
Cell LineIC50 (µM)Mechanism of Action
K562100Induces apoptosis via caspase activation
HepG21 mg/kgReduces VEGFA expression
AGS<0.07Impairs cell viability and induces apoptosis

Case Studies

  • K562 Cell Line Study :
    • Treatment with 100 µM resulted in a 60% reduction in cell growth.
    • Apoptosis was confirmed by increased Bax and decreased Bcl-2 levels .
  • HepG2 Cell Line Study :
    • In vitro studies demonstrated that at concentrations as low as 1 mg/kg, the compound significantly inhibited tumor growth by targeting VEGFA expression .
  • AGS Gastric Cancer Cells :
    • The IC50 value for AGS cells was determined to be below 0.07 mM after 72 hours of exposure, indicating high sensitivity to the compound .

Safety Profile

While the biological activities suggest therapeutic potential, safety assessments indicate that the compound can be toxic when administered intravenously and may cause eye irritation. It is classified as a mutagen based on available data .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol?

  • Methodological Answer : A one-pot synthesis approach using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with brominated aromatic precursors is a viable route. Key steps include controlled addition of aryl halides to stabilize intermediates and minimize side reactions. Post-synthesis purification via column chromatography (neutral alumina) and recrystallization (acetone/hexane) improves yield and purity . For amino group introduction, nitro-reduction using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents (e.g., SnCl₂) is effective, though oxygen-free conditions are critical to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify NH₂ bending vibrations (~1620 cm⁻¹) and hydroxyl stretches (broad ~3200–3400 cm⁻¹) to confirm amino and hydroxyl functional groups .
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and dihydroanthracene backbone signals (δ 2.5–4.0 ppm for CH₂ groups). Integration ratios help distinguish substituent positions .
  • UV-Vis Spectroscopy : Assess π→π* transitions (λmax ~250–400 nm) to evaluate conjugation and electronic properties .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) and ensure proper ventilation due to potential dust inhalation hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain –78°C during LDA-mediated reactions to suppress undesired nucleophilic substitutions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd/C) for nitro-reduction efficiency and selectivity.
  • Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to separate isomers or dimeric by-products. Analytical HPLC (C18 column, acetonitrile/water gradient) identifies impurities for iterative optimization .

Q. How should researchers resolve contradictions in spectral data interpretation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • DEPT-135 NMR : Differentiate CH₃/CH₂/CH groups in crowded spectra.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 328.1052 for C₁₆H₁₆N₂O₄).
  • X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal data . Note that solvent polarity (e.g., DMSO vs. CDCl₃) may shift NMR peaks, necessitating solvent-matched controls .

Q. What strategies are effective for evaluating photophysical properties in material science applications?

  • Methodological Answer :

  • Fluorescence Quantum Yield : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate).
  • Solvatochromism Studies : Test emission shifts in solvents of varying polarity (e.g., hexane → DMF) to assess intramolecular charge transfer.
  • Time-Resolved Spectroscopy : Determine excited-state lifetimes (ns–µs range) to identify triplet-state formation for OLED or sensor applications .

Q. How can derivatization or polymerization enhance functionality?

  • Methodological Answer :

  • Tröger Base Formation : React with formaldehyde in acidic conditions to generate rigid, chiral polymers for enantioselective catalysis. Monitor reaction progress via FTIR (disappearance of NH₂ peaks) .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 9,10-positions using Pd(PPh₃)₄ and boronic acids to tailor solubility (e.g., –OCH₃ for polar solvents) .

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